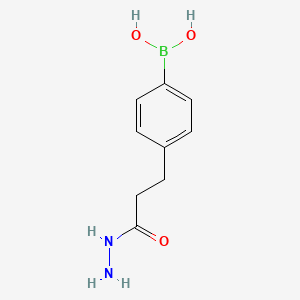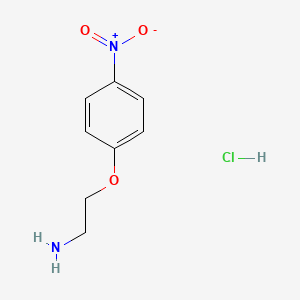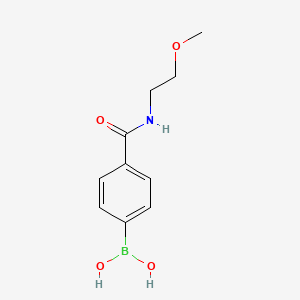
4-(2-Methoxyethylcarbamoyl)phenylboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biomedical Research: Glucose-Sensitive Hydrogels
Summary of the Application
“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for managing diabetes, a condition characterized by uncontrolled blood glucose levels .
Methods of Application or Experimental Procedures
The hydrogels are designed using dynamic covalent bonds . The hydrogels’ glucose-responsive nature is achieved through the incorporation of phenylboronic acid and its derivatives . The hydrogels also have a self-healing capacity .
Results or Outcomes
These glucose-sensitive hydrogels are potential candidates for designing insulin delivery systems . They could significantly improve the quality of life for the large number of diabetes patients worldwide .
Chemical Materials: Enrichment of cis-diol Containing Molecules
Summary of the Application
“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules . This is particularly useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
Methods of Application or Experimental Procedures
The polymers are synthesized in DMSO by a one-pot polymerization approach . The polymers display ultrahigh selectivity to the cis-diol containing molecules . The physical features of all the polymers are characterized in detail .
Results or Outcomes
The polymers show a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . They also have a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
Fluorescence Imaging and Tumor Therapy
Summary of the Application
“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials are used in cancer cells and tumors .
Methods of Application or Experimental Procedures
The functional materials are developed using phenylboronic acid . They are used in chemotherapy, gene therapy, phototherapy, and immunotherapy .
Results or Outcomes
The functional materials have shown promising results in fluorescence imaging and tumor therapy . They are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
Chemical Materials: Selective Enrichment of cis-diol Containing Molecules
Summary of the Application
“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the synthesis of phenylboronic acid-functionalized organic polymers . These polymers are used for the selective enrichment of cis-diol containing molecules . This is particularly useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
Propriétés
IUPAC Name |
[4-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVHOKYRIQQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657283 | |
| Record name | {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylcarbamoyl)phenylboronic acid | |
CAS RN |
850589-34-3 | |
| Record name | B-[4-[[(2-Methoxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



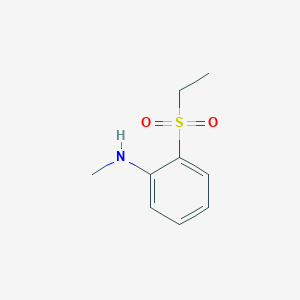

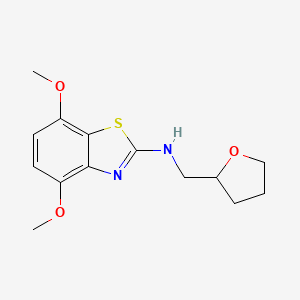
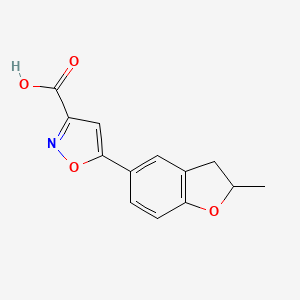
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
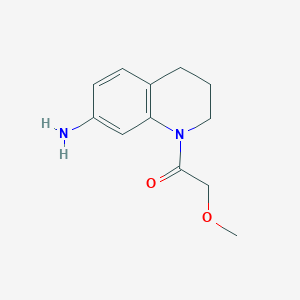
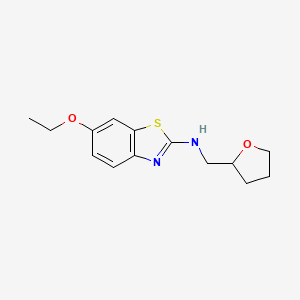
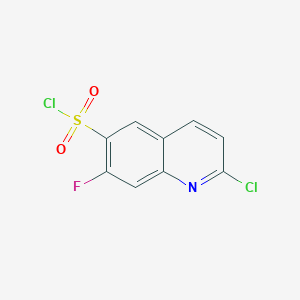

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)
